(E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)benzoate
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Overview
Description
(E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester group, a cyano group, and an acrylamide moiety, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the acrylamide moiety: This can be achieved by reacting 4-isopropoxy-3-methoxybenzaldehyde with cyanoacetic acid in the presence of a base to form the corresponding acrylonitrile intermediate.
Amidation: The acrylonitrile intermediate is then reacted with methyl 2-aminobenzoate under suitable conditions to form the desired acrylamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis can further enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and cyano groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
(E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of (E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)benzoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the acrylamide moiety can form covalent bonds with nucleophilic sites in biological molecules. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-cyano-3-phenylacrylamido)benzoate: Lacks the isopropoxy and methoxy groups, making it less versatile.
Ethyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Properties
IUPAC Name |
methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-14(2)29-19-10-9-15(12-20(19)27-3)11-16(13-23)21(25)24-18-8-6-5-7-17(18)22(26)28-4/h5-12,14H,1-4H3,(H,24,25)/b16-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMBLEALBGXBIS-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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